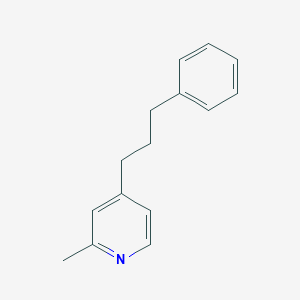![molecular formula C13H16O4 B14362675 8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane CAS No. 91625-14-8](/img/structure/B14362675.png)
8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The spirocyclic framework imparts unique chemical and physical properties to the molecule, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of phenoxymethyl derivatives with appropriate spirocyclic precursors. One common method involves the use of phenoxymethyl chloride and a spirocyclic diol under basic conditions to form the desired spirocyclic ether. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted spirocyclic ethers.
Scientific Research Applications
8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[4.4]nonane-1,6-dione: A spirocyclic ketone with distinct chemical properties.
Uniqueness
8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane is unique due to its phenoxymethyl group, which imparts specific reactivity and potential biological activity. This distinguishes it from other spirocyclic compounds and makes it a valuable target for research and development .
Properties
CAS No. |
91625-14-8 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
8-(phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C13H16O4/c1-2-4-12(5-3-1)14-9-11-8-13(17-10-11)15-6-7-16-13/h1-5,11H,6-10H2 |
InChI Key |
BBUGWHVMMVUGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(CO2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


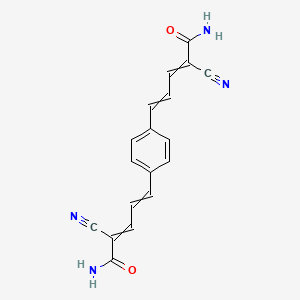
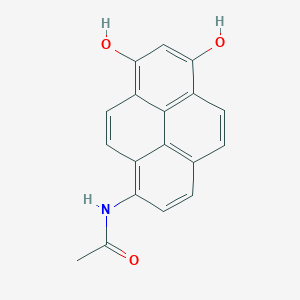
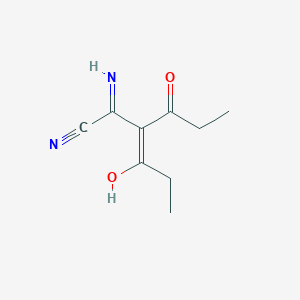
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
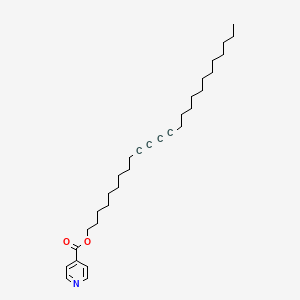
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
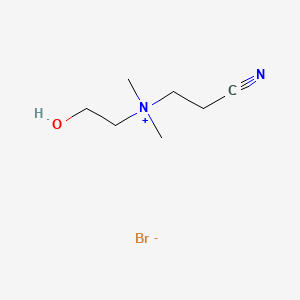
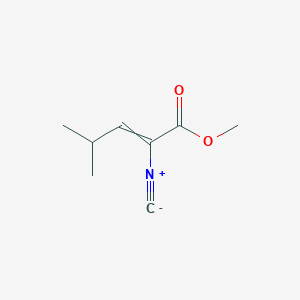
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
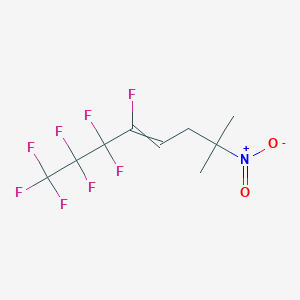
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)

